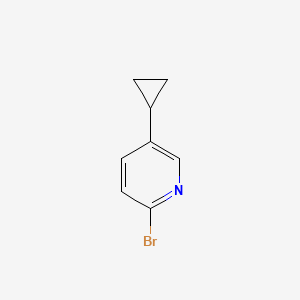

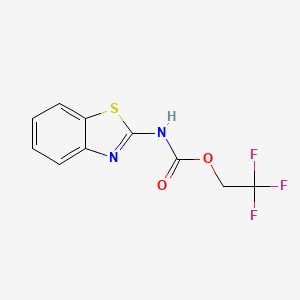

![molecular formula C11H14O5 B1372068 [6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol CAS No. 1209106-01-3](/img/structure/B1372068.png)

[6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol

Overview

Description

“[6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol” is a chemical compound with the CAS Number: 1209106-01-3 . It has a molecular weight of 226.23 . The IUPAC name for this compound is [6-(2-methoxyethoxy)-1,3-benzodioxol-5-yl]methanol . The physical form of this compound is a powder .

Molecular Structure Analysis

The molecular structure of “[6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol” contains a total of 31 bonds; 17 non-H bond(s), 6 multiple bond(s), 5 rotatable bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 hydroxyl group(s), 1 primary alcohol(s), 1 ether(s) (aliphatic), and 3 ether(s) (aromatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of “[6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol” include a molecular weight of 226.23 . The compound is stored at room temperature . The physical form of this compound is a powder .Scientific Research Applications

1. Synthesis and Utility in Organic Chemistry The compound is part of the 1,2-oxazines and 1,2-benzoxazines family, known for their significance in organic synthesis. These compounds are synthesized through dehydration of certain oxazines, which are in turn obtained from cyclization of specific ketones and nitroso compounds. They have diverse applications, serving as electrophiles in various reactions and as chiral synthons in the synthesis of biologically active molecules. The review by Sainsbury discusses the synthesis routes, the utility as chiral synthons, and general reactions involving these compounds, highlighting their importance in organic chemistry (Sainsbury, 1991).

2. Lignin Acidolysis and Model Compound Mechanisms The mechanism of β-O-4 bond cleavage during acidolysis of lignin, a key process in biomass conversion and biofuel production, is reviewed with a focus on the behavior of certain model compounds. The review by Yokoyama emphasizes the distinct behavior of C6-C2 and C6-C3 type model compounds during lignin acidolysis, underlining the importance of specific functional groups and the existence of multiple reaction mechanisms. It provides a deep insight into the chemistry of lignin degradation and the role of similar compounds in understanding these processes (Yokoyama, 2015).

3. Methanol Reforming and Catalysis A review paper discusses the role of similar compounds in methanol reforming processes, crucial for hydrogen production and fuel cell technologies. The paper by Yong et al. examines Cu-based catalysts used in methanol reforming, analyzing kinetic, compositional, and morphological characteristics, as well as the surface reaction mechanisms. The review highlights the complexities of methanol reforming, the role of various intermediates, and the influence of reactants like oxygen and steam on these processes, providing valuable insights into the field of sustainable energy and catalysis (Yong et al., 2013).

Safety and Hazards

properties

IUPAC Name |

[6-(2-methoxyethoxy)-1,3-benzodioxol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-13-2-3-14-9-5-11-10(15-7-16-11)4-8(9)6-12/h4-5,12H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUDPZQHHSNLPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC2=C(C=C1CO)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B1371988.png)

![2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B1371990.png)

![2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1371991.png)

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)-3-methylbutyl]carbamate](/img/structure/B1371992.png)

![[3-(Ethoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1371997.png)

![[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine hydrochloride](/img/structure/B1372007.png)